molecular formula C29H20OS B14255690 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- CAS No. 339529-21-4

3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-

Cat. No.: B14255690
CAS No.: 339529-21-4
M. Wt: 416.5 g/mol
InChI Key: HYJBUOZZCWSGSN-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of catalysts. For instance, one method involves heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach uses ball-milling with catalytic indium(III) chloride, which has been shown to produce naphthopyrans in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: It can oxidize alcohols to aldehydes or ketones.

    Reduction: Though less common, reduction reactions can also occur under specific conditions.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituents involved but often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its photochromic properties and expand its range of applications. This structural feature distinguishes it from other naphthopyrans and contributes to its potential in various scientific and industrial fields .

Properties

CAS No.

339529-21-4

Molecular Formula

C29H20OS

Molecular Weight

416.5 g/mol

IUPAC Name

3,3-diphenyl-8-thiophen-2-ylbenzo[f]chromene

InChI

InChI=1S/C29H20OS/c1-3-8-23(9-4-1)29(24-10-5-2-6-11-24)18-17-26-25-15-13-22(28-12-7-19-31-28)20-21(25)14-16-27(26)30-29/h1-20H

InChI Key

HYJBUOZZCWSGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CC=C6

Origin of Product

United States

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